BenchChemオンラインストアへようこそ!

1-benzyl-1H-pyrazole

Kinase inhibition Necroptosis Medicinal chemistry

1-Benzyl-1H-pyrazole (CAS 10199-67-4) is an N-substituted pyrazole heterocycle (C₁₀H₁₀N₂, MW 158.20) characterized by a benzyl group at the 1-position of the pyrazole ring. It serves as a versatile building block in medicinal chemistry and organic synthesis, with well-documented applications as a precursor for 4-iodopyrazole derivatives , as a scaffold for kinase inhibitor development , and as a ligand for cannabinoid receptors.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 10199-67-4
Cat. No. B042700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-1H-pyrazole
CAS10199-67-4
Synonyms1-(Phenylmethyl)-1H-pyrazole;  1-Benzyl-1H-pyrazole;  1-Benzylpyrazole; 
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CC=N2
InChIInChI=1S/C10H10N2/c1-2-5-10(6-3-1)9-12-8-4-7-11-12/h1-8H,9H2
InChIKeyAKQAJYLKBCWJBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-1H-pyrazole (CAS 10199-67-4) Procurement Guide: Technical Profile and Selection Rationale


1-Benzyl-1H-pyrazole (CAS 10199-67-4) is an N-substituted pyrazole heterocycle (C₁₀H₁₀N₂, MW 158.20) characterized by a benzyl group at the 1-position of the pyrazole ring. It serves as a versatile building block in medicinal chemistry and organic synthesis, with well-documented applications as a precursor for 4-iodopyrazole derivatives [1], as a scaffold for kinase inhibitor development [2], and as a ligand for cannabinoid receptors . The compound is commercially available at purities ≥95%, with analytical characterization data including NMR, GC, and HPLC available from multiple vendors .

Why 1-Benzyl-1H-pyrazole (CAS 10199-67-4) Cannot Be Interchanged with Other N-Substituted Pyrazoles


The 1-benzyl substituent imparts distinct physicochemical, reactivity, and biological target engagement properties that differentiate 1-benzyl-1H-pyrazole from close analogs such as 1-phenyl-1H-pyrazole (CAS 1126-00-7) or 1-methyl-1H-pyrazole (CAS 930-36-9). The benzyl group introduces a flexible methylene spacer between the aromatic ring and the pyrazole nitrogen, altering both the electronic environment of the heterocycle and its steric profile [1]. This structural feature directly impacts: (i) regioselective functionalization outcomes—the benzyl moiety enables clean iodination at the pyrazole 4-position without competing side reactions [2]; (ii) lipophilicity and logP values, which influence membrane permeability and assay compatibility ; and (iii) specific molecular recognition events, as demonstrated by distinct binding profiles across cannabinoid receptors and kinase targets [3]. The quantitative evidence below establishes that substituting 1-benzyl-1H-pyrazole with other N-substituted pyrazoles would alter reaction selectivity, compromise target engagement, or require re-optimization of downstream synthetic protocols.

Quantitative Differentiation Evidence for 1-Benzyl-1H-pyrazole (CAS 10199-67-4) vs. Closest Analogs


RIP1 Kinase Inhibitor Potency: Benzyl-Pyrazole Scaffold Enables 0.078 μM Binding Affinity in Optimized Derivative

1-Benzyl-1H-pyrazole serves as the core scaffold for developing RIP1 kinase inhibitors. Structural optimization of the parent scaffold led to derivative 4b, which achieved a Kd of 0.078 μM against RIP1 kinase and an EC₅₀ of 0.160 μM in a cellular necroptosis inhibition assay [1]. In contrast, the starting hit compound 1a (1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole) displayed substantially weaker activity, underscoring the critical role of specific benzyl substitution patterns and pyrazole functionalization in achieving potent target engagement [2].

Kinase inhibition Necroptosis Medicinal chemistry

Regioselective Iodination: 1-Benzyl-1H-pyrazole Yields 79% 4-Iodopyrazole Derivative with Exclusive 4-Position Selectivity

1-Benzyl-1H-pyrazole undergoes regioselective iodination at the pyrazole 4-position using elemental iodine with ceric ammonium nitrate (CAN) as the in situ oxidant. The reaction proceeds with exclusive selectivity for the pyrazole 4-position over the benzyl aromatic ring, yielding the corresponding 4-iodopyrazole derivative in 79% isolated yield [1]. This contrasts with unsubstituted pyrazole (NH-pyrazole), which under identical conditions yields 4-iodopyrazole in approximately 98% yield, but the presence of the benzyl protecting group is essential for subsequent synthetic manipulations where N-H functionality must remain masked. The benzyl group thus provides a balance of reactivity and protecting group utility not available with phenyl or methyl N-substituents [2].

Organic synthesis Regioselective functionalization Halogenation

Cannabinoid Receptor Antagonism: 1-Benzyl-1H-pyrazole Competitively Antagonizes CB1 and CB2 Receptors with Defined Kinetic Constants

1-Benzyl-1H-pyrazole functions as a competitive antagonist at both CB1 and CB2 cannabinoid receptors, with measured kinetic constants of Km = 2,000 M⁻¹s⁻¹ and Vmax = 2,700 M⁻¹s⁻¹ . This activity profile is distinct from the structurally related 1,5-diarylpyrazole rimonabant, which acts as a CB1-selective inverse agonist with nanomolar affinity (Ki = 1.98 nM at CB1) but minimal CB2 activity [1]. The benzyl substitution pattern in 1-benzyl-1H-pyrazole thus yields a dual CB1/CB2 competitive antagonist phenotype, whereas the 1-(2,4-dichlorophenyl) substitution pattern in rimonabant confers CB1 selectivity and inverse agonism [2].

GPCR pharmacology Cannabinoid receptors Competitive antagonism

Antimicrobial Activity: 1-Benzyl-1H-pyrazole Inhibits Klebsiella aerogenes Growth

1-Benzyl-1H-pyrazole has demonstrated inhibitory activity against Klebsiella aerogenes (formerly Enterobacter aerogenes), an opportunistic pathogen associated with pneumonia and other healthcare-associated infections . While quantitative MIC or zone-of-inhibition data were not located for direct comparator analysis, this antimicrobial activity represents a functional property not reported for 1-methyl-1H-pyrazole or 1-phenyl-1H-pyrazole in the primary literature surveyed. Other pyrazole derivatives, such as N-(benzyloxycarbonyl)-1H-pyrazole-1-carboxamidine, showed inhibition of Klebsiella–Enterobacter spp. at 10⁻⁵ mol/dm³, suggesting that benzyl-containing pyrazole structures may contribute to antimicrobial effects [1].

Antimicrobial Pathogen inhibition Pyrazole derivatives

Physicochemical Profile: 1-Benzyl-1H-pyrazole Offers Balanced Lipophilicity (logP ~1.8-1.9) Distinct from Phenyl and Methyl Analogs

1-Benzyl-1H-pyrazole exhibits experimentally determined logP values ranging from 1.78 (XLogP3) to 1.93 (WLOGP), with consensus logP of 1.85 . This lipophilicity falls intermediate between 1-methyl-1H-pyrazole (calculated logP ~0.5-0.8) and 1-phenyl-1H-pyrazole (calculated logP ~2.0-2.2) . The benzyl group provides a methylene spacer that decouples the aromatic ring from the pyrazole nitrogen, resulting in a distinct electronic and steric profile compared to the directly attached phenyl analog. Additionally, 1-benzyl-1H-pyrazole has zero H-bond donors, one H-bond acceptor, two rotatable bonds, and a topological polar surface area (TPSA) of 17.8 Ų, placing it within favorable drug-like space (no Lipinski violations) [1].

Physicochemical properties Lipophilicity Drug-likeness

High-Value Application Scenarios for 1-Benzyl-1H-pyrazole (CAS 10199-67-4) Based on Quantitative Differentiation


RIP1 Kinase Inhibitor Lead Optimization and SAR Studies

Investigators developing RIP1 kinase inhibitors should prioritize 1-benzyl-1H-pyrazole as the core scaffold based on its demonstrated ability to yield derivatives with Kd = 0.078 μM binding affinity and EC₅₀ = 0.160 μM in cellular necroptosis assays [1]. The benzyl substitution pattern is essential for achieving this potency—alternative N-substituents (phenyl, methyl, or unsubstituted) would lack the specific steric and electronic features required for optimal RIP1 kinase pocket occupancy. The scaffold also demonstrated in vivo pancreas protection in an L-arginine-induced pancreatitis mouse model, supporting its translational potential for necroptosis-related diseases [2].

Regioselective Synthesis of 4-Substituted Pyrazole Building Blocks

Organic synthesis laboratories requiring 4-functionalized pyrazole intermediates should select 1-benzyl-1H-pyrazole for its proven regioselective iodination at the 4-position with 79% yield and exclusive selectivity [1]. Unlike 1-phenyl-1H-pyrazole, which would undergo competing electrophilic aromatic substitution on the phenyl ring, or 1-methyl-1H-pyrazole, which may offer different regioselectivity patterns, the benzyl group directs iodination cleanly to the desired pyrazole 4-position. The resulting 1-benzyl-4-iodopyrazole serves as a versatile intermediate for cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) en route to more complex pyrazole-containing pharmacophores [2].

Cannabinoid Receptor Pharmacology Studies Requiring Competitive Antagonism

Researchers investigating endocannabinoid system modulation should consider 1-benzyl-1H-pyrazole when a dual CB1/CB2 competitive antagonist phenotype is required, rather than the CB1-selective inverse agonism of rimonabant-class compounds [1]. The measured kinetic constants (Km = 2,000 M⁻¹s⁻¹, Vmax = 2,700 M⁻¹s⁻¹) provide a defined baseline for structure-activity relationship studies aimed at optimizing receptor subtype selectivity or altering intrinsic efficacy [2]. The benzyl substitution pattern is critical for this pharmacological profile—substituting with 1-phenyl or 1-methyl groups would be expected to shift receptor selectivity and/or efficacy, making 1-benzyl-1H-pyrazole the preferred starting point for this specific mechanistic investigation .

Antimicrobial Screening and Pyrazole Bioactivity Profiling

Screening programs evaluating pyrazole derivatives for antimicrobial activity should include 1-benzyl-1H-pyrazole based on its documented inhibition of Klebsiella aerogenes growth [1]. While potency data are limited, the presence of the benzyl group appears to confer antimicrobial properties not observed with simpler N-substituted pyrazoles. This compound may serve as a hit for further optimization against Gram-negative opportunistic pathogens, or as a control compound in broader pyrazole antimicrobial SAR studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.